molecular formula C11H12N2O3 B1526106 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1247704-37-5

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No.: B1526106
CAS No.: 1247704-37-5
M. Wt: 220.22 g/mol
InChI Key: IQORTEVXEXTVFA-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with a suitable keto acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the benzodiazepine ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols

  • Substitution: Substituted benzodiazepines

Scientific Research Applications

  • Biology: Research has explored its biological activity, including its effects on neurotransmitter systems and potential use in developing new therapeutic agents.

  • Industry: The compound is used in the pharmaceutical industry for the development of new drugs and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, which are crucial for its pharmacological activity.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

Uniqueness: 1-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid stands out due to its specific structural features, which may confer unique pharmacological properties compared to other benzodiazepines. Its distinct molecular arrangement can influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQORTEVXEXTVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 2
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 3
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Reactant of Route 4
1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

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